![molecular formula C15H14O4 B12898055 1,2,3-Trimethoxydibenzo[b,d]furan CAS No. 88256-08-0](/img/structure/B12898055.png)
1,2,3-Trimethoxydibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trimethoxydibenzo[b,d]furan is a chemical compound belonging to the class of dibenzofurans. Dibenzofurans are heterocyclic organic compounds that consist of two benzene rings fused to a central furan ring. The presence of methoxy groups at positions 1, 2, and 3 on the dibenzofuran structure imparts unique chemical properties to this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethoxydibenzo[b,d]furan typically involves the methoxylation of dibenzofuran. One common method is the reaction of dibenzofuran with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process results in the substitution of hydrogen atoms with methoxy groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Trimethoxydibenzo[b,d]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
1,2,3-Trimethoxydibenzo[b,d]furan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 1,2,3-Trimethoxydibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The methoxy groups on the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,8-Dihydroxy-3,4,7-trimethoxydibenzofuran: This compound has similar methoxy groups but also contains hydroxy groups, which can significantly alter its chemical properties and biological activities.
Naphtho[1,2-b]benzofuran derivatives: These compounds have a similar core structure but differ in the arrangement and type of substituents, leading to different chemical and biological properties.
Uniqueness
1,2,3-Trimethoxydibenzo[b,d]furan is unique due to the specific positioning of its methoxy groups, which imparts distinct chemical reactivity and potential biological activities. Its unique structure makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
88256-08-0 |
|---|---|
Fórmula molecular |
C15H14O4 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
1,2,3-trimethoxydibenzofuran |
InChI |
InChI=1S/C15H14O4/c1-16-12-8-11-13(15(18-3)14(12)17-2)9-6-4-5-7-10(9)19-11/h4-8H,1-3H3 |
Clave InChI |
KIYAWUJFGUGMBQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C3=CC=CC=C3OC2=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


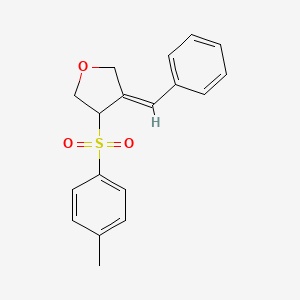
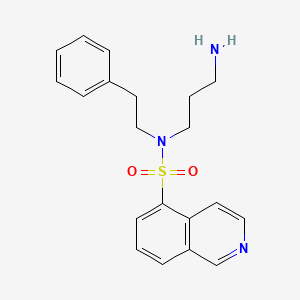
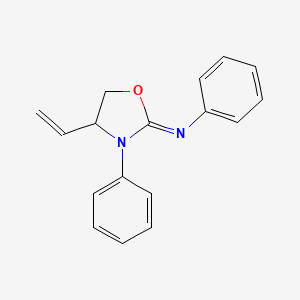
![Furo[2,3-f]-1,3-benzodioxole, 6-ethyl-7-methyl-](/img/structure/B12897993.png)

![Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12897999.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine](/img/structure/B12898004.png)
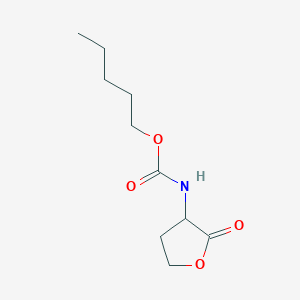

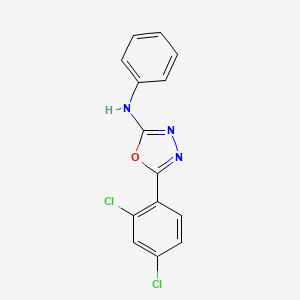
![7-Methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B12898023.png)
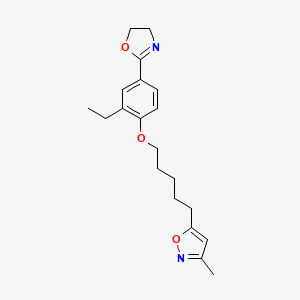
![2-{[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12898048.png)
![(Z)-2-(But-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12898054.png)
